Melting Point Differentiation: CAS 111468-91-8 vs. Propanone and Pentanone Analogs
The melting point of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one (133–135 °C) is significantly higher than that of the pentanone analog (90–91 °C) and markedly lower than that of the propanone analog (190–192 °C) [1]. This intermediate melting point can facilitate more controlled recrystallization and handling procedures compared to the low-melting pentanone derivative or the high-melting propanone derivative.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 133–135 °C |
| Comparator Or Baseline | 1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-propanone (111468-90-7): 190–192 °C; 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one (111468-92-9): 90–91 °C |
| Quantified Difference | Δ = +57 °C vs. pentanone; Δ = -57 °C vs. propanone |
| Conditions | Experimental melting point determination (literature values from chemical databases) |
Why This Matters
An intermediate melting point simplifies recrystallization and storage logistics relative to extremes, reducing energy input and handling complexity.
- [1] Molaid. 4-pentanoyl-2-(trichloroacetyl)pyrrole (CAS 111468-92-9). Melting point: 90-91°C. Accessed 2026. View Source
